molecular formula C18H23NO4S B5167526 4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide

4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B5167526
M. Wt: 349.4 g/mol
InChI Key: WEQNTIQHOWFFSY-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 4-butoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
  • N-butyl-benzenesulfonamide

Uniqueness

4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the butoxy and ethoxy groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzenesulfonamide derivatives .

Properties

IUPAC Name

4-butoxy-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-3-5-14-23-17-10-12-18(13-11-17)24(20,21)19-15-6-8-16(9-7-15)22-4-2/h6-13,19H,3-5,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQNTIQHOWFFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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